![molecular formula C10H4ClIN2 B1593169 4-Chloro-7-iodoquinoline-3-carbonitrile CAS No. 364793-64-6](/img/structure/B1593169.png)
4-Chloro-7-iodoquinoline-3-carbonitrile
Overview
Description
4-Chloro-7-iodoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4ClIN2 . It has a molecular weight of 314.51 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4-Chloro-7-iodoquinoline-3-carbonitrile is 1S/C10H4ClIN2/c11-10-6 (4-13)5-14-9-3-7 (12)1-2-8 (9)10/h1-3,5H . This indicates the connectivity and hydrogen count of its atoms.Physical And Chemical Properties Analysis
4-Chloro-7-iodoquinoline-3-carbonitrile has a density of 1.991g/cm3 . It has a boiling point of 423.345ºC at 760 mmHg . The compound has a flash point of 209.832ºC .Scientific Research Applications
Pharmaceutical Research
4-Chloro-7-iodoquinoline-3-carbonitrile is a compound of interest in the pharmaceutical industry due to its potential as a building block in drug synthesis. Its structure is similar to that of quinolines, which are known for their antimicrobial properties . This compound could be used to synthesize novel drugs with improved efficacy against resistant strains of bacteria and other pathogens.
Material Science
In material science, this compound can be utilized to create new materials with specific electronic properties. The presence of the iodine atom makes it a candidate for use in the synthesis of organic semiconductors, which are crucial for developing flexible electronic devices .
Chemical Synthesis
As a versatile building block, 4-Chloro-7-iodoquinoline-3-carbonitrile is used in chemical synthesis to create a variety of complex molecules. Its reactivity allows for the formation of carbon-nitrogen bonds, which are fundamental in constructing heterocyclic compounds .
Analytical Chemistry
This compound’s unique spectral properties make it useful in analytical chemistry for developing new detection methods. It can be used as a standard or a reagent in chromatography and spectroscopy to identify or quantify other substances .
Antimicrobial Agent Development
Research has shown that quinoline derivatives have significant antimicrobial activity. 4-Chloro-7-iodoquinoline-3-carbonitrile could be modified to enhance its antimicrobial properties, leading to the development of new agents to combat infections .
Biological Studies
In biological studies, this compound can be used to investigate the biological activity of quinoline derivatives. It can serve as a precursor for compounds that interact with various biological targets, aiding in the understanding of their mechanisms of action .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-7-iodoquinoline-3-carbonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Action Environment
The action, efficacy, and stability of 4-Chloro-7-iodoquinoline-3-carbonitrile can be influenced by various environmental factors . These may include pH, temperature, presence of other chemicals, and specific conditions within the body.
properties
IUPAC Name |
4-chloro-7-iodoquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClIN2/c11-10-6(4-13)5-14-9-3-7(12)1-2-8(9)10/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEWSNLPWKBALG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1I)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634130 | |
Record name | 4-Chloro-7-iodoquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
364793-64-6 | |
Record name | 4-Chloro-7-iodoquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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